molecular formula C21H26FN3O B2740693 N-(2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)-3-phenylpropanamide CAS No. 1049417-58-4

N-(2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)-3-phenylpropanamide

Cat. No.: B2740693
CAS No.: 1049417-58-4
M. Wt: 355.457
InChI Key: NQSCMEKLUONZFZ-UHFFFAOYSA-N
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Description

N-(2-(4-(2-Fluorophenyl)piperazin-1-yl)ethyl)-3-phenylpropanamide is a synthetic compound featuring a piperazine core substituted with a 2-fluorophenyl group, an ethyl linker, and a 3-phenylpropanamide moiety. This structure positions it within a class of bioactive molecules designed to interact with central nervous system (CNS) receptors, particularly dopamine and serotonin receptors, due to the piperazine scaffold’s affinity for such targets. The 2-fluorophenyl substituent enhances metabolic stability and receptor selectivity, while the propanamide chain may influence solubility and pharmacokinetic properties.

Properties

IUPAC Name

N-[2-[4-(2-fluorophenyl)piperazin-1-yl]ethyl]-3-phenylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26FN3O/c22-19-8-4-5-9-20(19)25-16-14-24(15-17-25)13-12-23-21(26)11-10-18-6-2-1-3-7-18/h1-9H,10-17H2,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQSCMEKLUONZFZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CCNC(=O)CCC2=CC=CC=C2)C3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26FN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)-3-phenylpropanamide typically involves the cyclization of 1,2-diamine derivatives with sulfonium salts. One common method includes the reaction of protected 1,2-diamines with 2-bromoethyldiphenylsulfonium triflate under basic conditions . The key step in this synthesis is the aza-Michael addition between the diamine and the in situ generated sulfonium salt.

Industrial Production Methods

Industrial production methods for piperazine derivatives often involve parallel solid-phase synthesis and photocatalytic synthesis. These methods allow for the efficient and scalable production of the compound, ensuring high yields and purity .

Chemical Reactions Analysis

Reaction Mechanism

The synthesis mechanism involves three critical stages:

Stage 1: Precursor Activation

  • The saccharin-derived tosylate undergoes solvolysis in acetonitrile, generating a reactive acyl intermediate.

Stage 2: Nucleophilic Attack

  • The secondary amine of 1-(2-fluorophenyl)piperazine attacks the carbonyl carbon, forming a tetrahedral intermediate.

  • Potassium carbonate neutralizes the liberated tosylate ion, driving the reaction forward.

Stage 3: Amide Bond Formation

  • Collapse of the tetrahedral intermediate yields the final amide product.

Side Reactions and Byproducts

Under non-optimized conditions, competing reactions include:

  • Hydrolysis of the Tosylate Group : Excess water leads to undesired carboxylic acid formation.

  • Piperazine Dimerization : Elevated temperatures or prolonged reaction times promote self-condensation of the piperazine moiety.

Functional Group Reactivity

The compound’s reactivity is governed by two key groups:

  • Piperazine Ring :

    • Basic nitrogen sites participate in acid-base reactions.

    • Susceptible to electrophilic substitution at the aromatic fluorine position under strong nitration/sulfonation conditions .

  • Amide Group :

    • Resistant to hydrolysis under physiological pH but cleavable via strong acids (e.g., HCl) or bases (e.g., NaOH).

Stability Under Storage

  • Thermal Stability : Decomposes above 200°C via retro-amide bond cleavage.

  • Photostability : The 2-fluorophenyl group exhibits moderate UV stability but degrades under prolonged UVC exposure .

Scientific Research Applications

Pharmacological Properties

  • Antidepressant Activity :
    • Compounds with piperazine moieties, such as N-(2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)-3-phenylpropanamide, have been investigated for their antidepressant effects. Research indicates that piperazine derivatives can modulate serotonin and dopamine receptors, which are critical in mood regulation and depression treatment .
  • Antitumor Activity :
    • The compound has shown promise in inhibiting the growth of certain cancer cell lines. Studies suggest that modifications to the piperazine structure can enhance the anticancer activity of related compounds by improving their selectivity towards tumor cells while minimizing cytotoxic effects on normal cells .
  • Antimicrobial Properties :
    • Similar derivatives have been evaluated for their antimicrobial effectiveness. The presence of the fluorophenyl group is believed to enhance lipophilicity, allowing better membrane penetration and increased antimicrobial activity against various pathogens .

Structure-Activity Relationship (SAR)

Understanding the SAR of this compound is crucial for optimizing its pharmacological properties. Key findings include:

  • Fluorine Substitution : The introduction of fluorine at the para position of the phenyl ring has been associated with increased potency in receptor binding and improved metabolic stability .
  • Piperazine Modifications : Alterations in the piperazine ring can lead to significant changes in biological activity. For instance, varying substituents on the piperazine nitrogen atom can affect the compound's affinity for serotonin receptors, which is essential for its antidepressant properties .

Case Study 1: Antidepressant Evaluation

A study investigated a series of piperazine derivatives, including this compound, for their effects on serotonin receptor modulation. The results indicated that specific structural features correlated with enhanced antidepressant-like behavior in animal models, suggesting a viable path for further development .

Case Study 2: Antitumor Activity

In vitro studies assessed the antitumor efficacy of compounds similar to this compound against several cancer cell lines. The findings revealed that these compounds exhibited significant cytotoxicity, with IC50 values indicating effective inhibition of cell proliferation. Further optimization led to derivatives with improved selectivity towards cancer cells while sparing normal cells .

Mechanism of Action

The mechanism of action of N-(2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)-3-phenylpropanamide involves its interaction with specific molecular targets and pathways. It is known to act as an inhibitor of human equilibrative nucleoside transporters, which play a vital role in nucleotide synthesis and the regulation of adenosine function . The compound binds to these transporters, preventing the uptake of nucleosides and thereby affecting various cellular processes.

Comparison with Similar Compounds

N-(2-Fluorophenyl)-3-[4-(2-methoxyphenyl)piperazin-1-yl]propanamide

  • Key Differences : Replaces the ethyl linker and terminal 3-phenylpropanamide with a direct N-(2-fluorophenyl) group. The 2-methoxyphenyl substituent on piperazine may alter receptor binding compared to the 2-fluorophenyl group in the target compound.
  • Implications : Methoxy groups typically enhance lipophilicity but reduce metabolic stability compared to halogens like fluorine. This structural variation likely shifts receptor selectivity (e.g., from D2/D3 dopamine receptors to 5-HT1A serotonin receptors).

N-(4-(2-(Piperidin-1-yl)ethoxy)phenyl)-3-phenylpropanamide (12f)

  • Key Differences : Substitutes the piperazine core with a piperidine ring and introduces an ether linkage.
  • Physical Properties : Melting point 116.8–117.8°C, yield 61.9%, HPLC purity 98.2%.

3-Phenyl-N-(4-(2-(pyrrolidin-1-yl)ethoxy)phenyl)propanamide (12g)

  • Key Differences : Replaces piperazine with pyrrolidine and modifies the linker to an ethoxy group.
  • Physical Properties : Melting point 163.6–165.5°C, yield 58.1%, HPLC purity 98.4%.
  • Implications : Pyrrolidine’s smaller ring size may reduce steric hindrance, enhancing binding kinetics but shortening metabolic half-life.

Functionalized Amide Derivatives

N-(4-(Thiophen-3-yl)phenyl)-5-(4-(3-(trifluoromethyl)phenyl)piperazin-1-yl)pentanamide (7e)

  • Key Differences : Extends the alkyl chain to pentanamide and substitutes the phenyl group with a thiophene ring.
  • Synthesis: 45% yield via normal-phase chromatography.
  • Implications : The trifluoromethyl group increases electronegativity and receptor binding potency, while the thiophene ring may improve CNS penetration.

Pharmacological and Physicochemical Comparisons

Compound Core Structure Substituents Melting Point (°C) Yield (%) HPLC Purity (%)
Target Compound Piperazine 2-Fluorophenyl, ethyl, propanamide Not reported Not reported Not reported
N-(2-Fluorophenyl)-3-[4-(2-methoxyphenyl)piperazin-1-yl]propanamide Piperazine 2-Methoxyphenyl, propanamide Not reported Not reported Not reported
12f Piperidine Ethoxy, propanamide 116.8–117.8 61.9 98.2
12g Pyrrolidine Ethoxy, propanamide 163.6–165.5 58.1 98.4

Key Research Findings

  • Piperazine vs. Piperidine/Pyrrolidine : Piperazine derivatives generally exhibit higher affinity for dopamine receptors due to the nitrogen atoms’ spatial arrangement.
  • Fluorine vs. Methoxy Substituents : Fluorine’s electron-withdrawing effects improve metabolic stability and receptor selectivity over methoxy groups, which are prone to demethylation.
  • Amide Linkers : Longer alkyl chains (e.g., pentanamide in 7e) enhance lipophilicity but may reduce aqueous solubility, necessitating formulation adjustments.

Biological Activity

N-(2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)-3-phenylpropanamide is a compound of significant interest in medicinal chemistry, particularly due to its potential biological activities. This article explores the synthesis, structural characteristics, and biological activities of this compound, supported by relevant case studies and research findings.

Synthesis and Structural Characteristics

The synthesis of this compound typically involves the reaction of 1-(2-fluorophenyl)piperazine with various acylating agents. A notable method includes using saccharin as a starting material, where the compound is formed through a series of reactions involving acetonitrile and potassium carbonate as catalysts. The resulting structure features a piperazine moiety linked to a phenylpropanamide group, characterized by a twisty conformation that affects its biological interactions .

Structural Analysis

The molecular structure can be described as follows:

  • Piperazine Ring : A six-membered ring that contributes to the compound's pharmacological properties.
  • 2-Fluorophenyl Group : This substituent may enhance binding affinity to specific biological targets due to its electron-withdrawing properties.
  • Phenylpropanamide Moiety : This part of the molecule is crucial for its interaction with various receptors.

Antitumor Activity

Recent studies have indicated that derivatives of piperazine compounds exhibit promising antitumor activities. For instance, compounds similar to this compound have shown efficacy against various cancer cell lines by inhibiting key enzymes involved in tumor growth .

Case Study: Cytotoxic Effects

In vitro assays have demonstrated that certain derivatives can induce apoptosis in cancer cells. For example, a related compound exhibited an IC50 value of 27.05 µM against L929 fibroblast cells, indicating significant cytotoxicity at higher concentrations .

Anti-inflammatory Properties

The anti-inflammatory potential of this compound has also been explored. Compounds with similar structures have been reported to inhibit the production of pro-inflammatory cytokines such as TNF-α and nitric oxide (NO), showcasing their potential as therapeutic agents for inflammatory diseases .

Antimicrobial Activity

Research indicates that derivatives of this compound may possess antimicrobial properties. For instance, some piperazine-based compounds have demonstrated activity against various bacterial strains, suggesting their utility in treating infections .

Data Table: Summary of Biological Activities

Activity Type Observed Effect Reference
AntitumorInduces apoptosis in cancer cells
Anti-inflammatoryInhibits TNF-α and NO production
AntimicrobialEffective against various bacterial strains

Q & A

Basic Research Questions

Q. How can the synthesis of N-(2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)-3-phenylpropanamide be optimized for improved yield and purity?

  • Methodological Answer : The compound can be synthesized via nucleophilic substitution between 1-(2-fluorophenyl)piperazine and a propanamide derivative. Key steps include:

  • Reagent Selection : Use 1-(2-fluorophenyl)piperazine as the arylpiperazine precursor (similar to procedures in ) .
  • Purification : Employ sequential normal-phase chromatography (e.g., 100% dichloromethane → 100% ethyl acetate → 10% methanol in dichloromethane) followed by amine-phase chromatography (e.g., RediSep Rf Gold Amine columns) to resolve impurities .
  • Yield Optimization : Adjust stoichiometry (e.g., 1.2–1.5 equivalents of arylpiperazine) and reaction time (12–24 hours under reflux) .

Q. What analytical techniques are critical for validating the structural integrity of this compound?

  • Methodological Answer :

  • NMR Spectroscopy : Use 1H^1H NMR (400 MHz, CDCl3_3) to confirm proton environments, such as aromatic peaks (δ 6.93–7.74 ppm for fluorophenyl/piperazine) and amide NH signals (δ 9.35 ppm) .
  • Mass Spectrometry : ESI-MS or HRMS to verify molecular weight (e.g., [M+H]+^+ at 379.1 m/z for related compounds) .
  • Chromatography : HPLC with UV detection (λ = 254 nm) to assess purity (>95%) .

Q. How do structural modifications to the arylpiperazine moiety influence pharmacological activity?

  • Methodological Answer :

  • Substituent Effects : Replace the 2-fluorophenyl group with electron-withdrawing (e.g., trifluoromethoxy) or bulky groups (e.g., naphthyl) to study receptor binding affinity .
  • SAR Studies : Compare IC50_{50} values in receptor-binding assays (e.g., dopamine D2/D3 or serotonin 5-HT1A_{1A}) to identify critical substituents .
  • Metabolic Stability : Introduce methyl or methoxy groups to the phenyl ring to enhance metabolic resistance (e.g., reports improved stability with 3-hydroxyphenyl derivatives) .

Q. What solvent systems are suitable for solubility and formulation studies of this compound?

  • Methodological Answer :

  • Polar Solvents : Use dimethyl sulfoxide (DMSO) for stock solutions (50–100 mM).
  • Aqueous Buffers : Test solubility in phosphate-buffered saline (PBS) with 0.1% Tween-80 or cyclodextrin-based carriers for in vitro assays .
  • LogP Determination : Calculate partition coefficient via shake-flask method (expected LogP ~3.5 due to fluorophenyl and amide groups) .

Advanced Research Questions

Q. How can enantiomeric purity be ensured during synthesis, and what chiral resolution methods are applicable?

  • Methodological Answer :

  • Chiral Chromatography : Use columns like Chiralpak IA/IB with hexane:isopropanol (80:20) to resolve enantiomers .
  • Diastereomeric Salts : Form salts with chiral acids (e.g., L-tartaric acid) and recrystallize for separation (as in for dihydrochloride derivatives) .
  • Circular Dichroism (CD) : Validate enantiomeric excess (>98%) via CD spectra .

Q. What in vitro models are appropriate for evaluating the compound’s neuropharmacological activity?

  • Methodological Answer :

  • Receptor Binding Assays : Use radioligand competition assays (e.g., 3H^3H-spiperone for D2/D3 receptors) to measure Ki_i values .
  • Functional Assays : Employ cAMP inhibition or calcium flux assays in HEK293 cells expressing target GPCRs .
  • Blood-Brain Barrier (BBB) Penetration : Assess permeability using MDCK-MDR1 monolayers or PAMPA-BBB models .

Q. How can stability under physiological conditions be assessed to guide in vivo studies?

  • Methodological Answer :

  • pH Stability : Incubate the compound in simulated gastric fluid (pH 1.2) and intestinal fluid (pH 6.8) for 24 hours; quantify degradation via LC-MS .
  • Plasma Stability : Monitor half-life in human plasma at 37°C; use protease inhibitors (e.g., EDTA) to distinguish enzymatic vs. chemical degradation .
  • Light/Thermal Stability : Store lyophilized powder at -20°C in amber vials to prevent photodegradation .

Q. How should researchers address discrepancies in biological activity data across structural analogs?

  • Methodological Answer :

  • Batch Analysis : Verify purity (>95%) and enantiomeric excess for all analogs using HPLC and CD .
  • Receptor Profiling : Screen against a broader panel of receptors (e.g., adrenergic, histaminergic) to identify off-target effects .
  • Molecular Dynamics (MD) Simulations : Model ligand-receptor interactions to explain affinity variations (e.g., fluorophenyl vs. dichlorophenyl substituents) .

Data Contradiction Analysis

Q. Why do yields vary significantly when substituting different arylpiperazines in the synthesis?

  • Methodological Answer :

  • Steric Hindrance : Bulky substituents (e.g., naphthyl) reduce reaction efficiency (e.g., 41% yield for 10d vs. 44% for 11a) .
  • Purification Challenges : Hydrophobic analogs (e.g., trifluoromethoxy derivatives) require gradient elution adjustments in chromatography .
  • Byproduct Formation : Monitor intermediates via TLC to optimize reaction quenching and workup .

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